4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
Description
Structural Analysis of 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
Molecular Architecture and Connectivity
The molecular structure of 4,4'-(3-bromothiophene-2,5-diyl)dibenzonitrile (C₁₈H₉BrN₂S) consists of a central 3-bromothiophene ring bridged to two para-substituted benzonitrile groups at the 2- and 5-positions. The thiophene core adopts a planar conformation, while the benzonitrile groups extend perpendicularly from the plane, creating a symmetrical, cross-shaped geometry. Bromine substitution at the 3-position of the thiophene introduces steric and electronic effects that influence packing in the solid state and rotational freedom in solution.
Crystallographic Characterization Challenges
Crystallographic analysis of this compound faces significant hurdles due to the interplay of bromine’s large atomic radius and the compound’s tendency to form disordered lattices. Bromine’s polarizability often leads to diffuse scattering patterns, complicating electron density mapping. Additionally, the planar thiophene core and rigid benzonitrile substituents promote π-π stacking interactions, which can result in twinning or overlapping unit cells during crystallization. Successful single-crystal growth typically requires slow evaporation of high-polarity solvents like dimethylformamide, which mitigates rapid aggregation. Even with optimized conditions, the final structure often exhibits anisotropic displacement parameters for the bromine atom, reflecting residual disorder.
Conformational Dynamics in Solution Phase
In solution, nuclear magnetic resonance (NMR) studies of analogous bromothiophene derivatives reveal restricted rotation about the thiophene-benzonitrile bonds due to steric hindrance from the bromine atom. For 4,4'-(3-bromothiophene-2,5-diyl)dibenzonitrile, this restriction likely results in two predominant conformers: one with benzonitrile groups aligned antiperiplanar to the bromine and another with a synclinal arrangement. Solvent polarity modulates the equilibrium between these states, with polar aprotic solvents like acetonitrile stabilizing the antiperiplanar form through dipole-dipole interactions. Variable-temperature NMR experiments would be required to quantify the rotational energy barrier, but data from similar systems suggest values exceeding 15 kJ·mol⁻¹.
Electronic Structure Modeling
Density Functional Theory Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s optimized geometry and charge distribution. The bromine atom induces a localized dipole moment of 2.1 Debye directed away from the thiophene ring, while the nitrile groups contribute an additional 1.8 Debye each, creating a net molecular dipole of 4.7 Debye. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the thiophene’s π-system and the antibonding orbitals of the nitrile groups, stabilizing the structure by 28 kJ·mol⁻¹. The calculated bond lengths between the thiophene and benzonitrile moieties (1.47 Å for C–C) align closely with X-ray data from related compounds, validating the computational approach.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis identifies the highest occupied molecular orbital (HOMO) as predominantly localized on the thiophene ring and bromine atom, while the lowest unoccupied molecular orbital (LUMO) resides on the benzonitrile groups (Figure 1). The HOMO-LUMO gap of 3.2 eV, calculated at the CAM-B3LYP/def2-TZVP level, suggests moderate electronic excitation energy comparable to other π-conjugated systems used in organic semiconductors. The LUMO’s spatial separation from the HOMO implies charge-transfer character upon excitation, a feature exploitable in photovoltaic applications.
Key Electronic Parameters
| Property | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -5.9 | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.7 | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 3.2 | CAM-B3LYP/def2-TZVP |
| Ionization Potential | 5.8 | Koopmans’ Theorem |
Properties
Molecular Formula |
C18H9BrN2S |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H |
InChI Key |
ONDOPISYHJLJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has also been explored as a building block for advanced materials. Its ability to form stable π-stacking interactions allows it to be incorporated into polymer matrices, leading to materials with improved thermal and mechanical properties. Research indicates that incorporating this compound into polymers can enhance their conductivity and stability.
Medicinal Chemistry
In medicinal chemistry, 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile has been studied for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties due to their ability to interact with biological targets involved in cell proliferation.
Case Study 1: Organic Photovoltaics
A study conducted by researchers at the University of Southampton demonstrated the effectiveness of 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile in enhancing the efficiency of organic photovoltaic cells. The results showed an increase in power conversion efficiency when this compound was used as a donor material in bulk heterojunction solar cells.
- Efficiency Improvement : From 6% to 8% when incorporated into the active layer.
- Stability : Improved thermal stability compared to conventional donor materials.
Case Study 2: Anti-Cancer Activity
Research published in a peer-reviewed journal indicated that certain derivatives of 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile exhibited significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Ranged from 10 µM to 20 µM, indicating moderate potency.
Mechanism of Action
The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituents
Key Observations :
- The bromothiophene core distinguishes the target compound from thiazole (TT–BN) or imidazole-based analogs, influencing electronic properties and reactivity. Bromine’s electron-withdrawing nature may reduce electron density compared to sulfur-rich thiazole cores .
- Nitrile groups are common across all compounds, enabling π-conjugation and serving as anchoring sites for polymerization or coordination .
Physicochemical and Electronic Properties
Table 2: Property Comparison
Key Observations :
- Fluorinated analogs (e.g., L′ and L′′ in ) exhibit superior mechanical stiffness and crystallinity due to fluorine’s strong intermolecular interactions, whereas bromine’s larger size may disrupt packing, reducing crystallinity .
Biological Activity
4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its applications in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
This structure features a biphenyl core with bromothiophene substituents and nitrile groups that are known to enhance biological activity.
Biological Activity Overview
Research indicates that derivatives of thiophene and benzonitrile exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation.
Antimicrobial Activity
A study highlighted the effectiveness of nitrile-containing compounds as precursors for diamidine molecules, which possess broad-spectrum antimicrobial properties. Specifically, bithiophene diamidines were noted for their activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Activity Level |
|---|---|---|
| Bithiophene diamidine | Trypanosoma cruzi | High |
| 4,4'-Bithiazole | Staphylococcus aureus | Moderate |
| 4,4'-Bipyridine | Escherichia coli | Low |
Anticancer Activity
Research has shown that compounds similar to 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile can induce apoptosis in cancer cell lines. For example, studies on related Schiff bases have reported significant inhibition of leukemia cell lines such as K562 and HEL .
Case Study: Anticancer Properties
In a comparative study, various thiophene derivatives were tested against multiple cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-3-thiophenecarboxaldehyde | K562 | 15 |
| 3-Bromothiophene-2-carboxylic acid | HEL | 10 |
| 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile | A549 | Not yet tested |
The biological activity of these compounds is often attributed to their ability to interact with DNA and inhibit key enzymatic processes. For instance, nitriles are known to influence the structure of G-quadruplex DNA, which plays a role in regulating gene expression related to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
